3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol
Description
3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol is a propenol derivative featuring a hydroxyl group at the C1 position of the allylic chain and a 2,3-dimethoxyphenyl substituent at the C3 position. Its structural framework places it within the cinnamyl alcohol family, where methoxy substitutions on the aromatic ring modulate electronic and steric properties.
The compound’s biological relevance is inferred from structurally related molecules. For instance, chalcone derivatives with similar dimethoxyphenyl groups exhibit inhibition of malaria-related protein interactions (e.g., PfFd-PfFNR) , while trifluorinated analogs demonstrate altered physicochemical profiles .
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7,12H,8H2,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPHFJKKRKRHCI-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate reagent to form the propenol side chain. One common method is the Wittig reaction, where 2,3-dimethoxybenzaldehyde is reacted with a phosphonium ylide to form the desired product . The reaction conditions usually involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production of 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,3-dimethoxyphenyl)propan-1-ol or 3-(2,3-dimethoxyphenyl)propane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of inflammatory pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory responses. For instance, it can inhibit the production of pro-inflammatory cytokines by interfering with the MAPK and Akt signaling pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol (3,4-Dimethoxycinnamyl Alcohol)
- Structure : Methoxy groups at the 3 and 4 positions of the phenyl ring.
- Biological Activity: Exhibits notable antimicrobial and cytotoxic properties, likely due to enhanced electron-donating effects from the para-methoxy group .
1-(2,3-Dimethoxyphenyl)prop-2-en-1-ol (CAS 78927-73-8)
- Structure : Hydroxyl group at C1 adjacent to the phenyl ring (unlike the target compound’s allylic hydroxyl).
- Implications : This structural isomer may exhibit distinct reactivity, as the hydroxyl’s proximity to the phenyl ring could influence intramolecular hydrogen bonding or oxidation stability .
Functional Group Variations
Chalcone Derivatives (e.g., (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one)
- Structure: Ketone group replaces the hydroxyl, with an additional 4-aminophenyl substituent.
- Biological Activity: Demonstrated 31.58% inhibition of PfFd-PfFNR interaction, attributed to electrostatic interactions from the amino group .
- Comparison: The absence of a hydroxyl in chalcones reduces polarity but introduces electrophilic ketone reactivity, which may limit metabolic stability compared to propenols.
Trifluorinated Analog (3-(2,3-Dimethoxyphenyl)-1,1,1-trifluoropropan-2-ol)
- Structure : Hydroxyl replaced by a trifluoromethyl group at C2.
Biological Activity
3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol, also known as a derivative of allylbenzene, has garnered attention in recent years for its potential biological activities. This compound features a unique substitution pattern that influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol is characterized by the presence of two methoxy groups on the phenyl ring and an allylic alcohol functional group. This configuration is believed to play a critical role in its biological activity.
Research indicates that compounds similar to 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol exhibit significant antimicrobial and cytotoxic activities. For instance, related compounds have shown antinociceptive effects by inhibiting capsaicin-induced neurogenic nociception, suggesting that they may modulate pain pathways effectively.
Biochemical Pathways
The biochemical pathways involved in the action of this compound include:
- Glutathione Metabolism : Some studies suggest that related compounds may induce glutathione depletion, leading to increased oxidative stress and apoptosis in target cells.
- NF-κB Signaling : The activation of the NF-κB signaling pathway has been implicated in inflammation and cancer modulation. Certain chalcones can influence this pathway, potentially linking them to therapeutic applications against inflammatory diseases .
Antimicrobial Activity
3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol has been investigated for its antimicrobial properties. Preliminary studies indicate it may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human lymphocytic and monocytic cell lines. For example, it was found to be a potent cytotoxic agent against these cell lines, indicating potential for use in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
